molecular formula C₁₉H₂₉NO₃ B1144997 Dihydrotetrabenazine CAS No. 862377-29-5

Dihydrotetrabenazine

Cat. No.: B1144997
CAS No.: 862377-29-5
M. Wt: 319.44
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Description

Dihydrotetrabenazine is an organic compound with the chemical formula C₁₉H₂₉NO₃. It is a close analog of tetrabenazine and is known for its pharmacological activity, particularly in inhibiting vesicular monoamine transporter 2 (VMAT2). This compound and its derivatives, when labeled with positron-emitting isotopes such as carbon-11 and fluorine-18, are used as PET radioligands for examining VMAT2 .

Mechanism of Action

Target of Action

Dihydrotetrabenazine (DTBZ) primarily targets the Vesicular Monoamine Transporter 2 (VMAT2) . VMAT2 is responsible for transporting monoamines, such as dopamine, serotonin, norepinephrine, and histamine, from the cytosol into synaptic vesicles in neuronal cells . This transportation is crucial for the release of neurotransmitters inside the cell to the synaptic cleft, resulting in signal transmission .

Mode of Action

DTBZ acts as a reversible inhibitor of VMAT2 . It binds to VMAT2 and inhibits the transporter’s function, thereby reducing the uptake of monoamines into synaptic vesicles . This action leads to a decrease in the levels of these neurotransmitters in nerve terminals .

Biochemical Pathways

The inhibition of VMAT2 by DTBZ affects the monoaminergic signaling pathways. By reducing the uptake of monoamines into synaptic vesicles, DTBZ depletes the stores of these neurotransmitters . This action disrupts the normal functioning of monoaminergic pathways, including dopaminergic, serotonergic, noradrenergic, and histaminergic pathways .

Pharmacokinetics

The pharmacokinetic properties of DTBZ are influenced by its metabolism. DTBZ is metabolized into four isomeric metabolites: [+]-α-HTBZ, [−]-α-HTBZ, [+]-β-HTBZ, and [−]-β-HTBZ . Each isomer has a unique profile of VMAT2 inhibition and off-target binding . The specific deuteration in deutetrabenazine slows the conversion of the active metabolites to inactive products, resulting in a nearly doubled mean half-life and a more than twofold increase in overall exposure .

Result of Action

The primary molecular effect of DTBZ’s action is the depletion of monoamine neurotransmitters from nerve terminals . On a cellular level, this depletion disrupts the normal functioning of monoaminergic neurons and affects the transmission of signals in the brain .

Action Environment

The action, efficacy, and stability of DTBZ can be influenced by various environmental factors. For instance, the presence of other drugs can affect the metabolism of DTBZ and thereby influence its pharmacokinetic properties . Additionally, individual factors such as genetic variations in the enzymes involved in the metabolism of DTBZ can also impact its action and efficacy .

Biochemical Analysis

Biochemical Properties

Dihydrotetrabenazine interacts with various enzymes, proteins, and other biomolecules. It is a vesicular monoamine transporter 2 (VMAT2) inhibitor . VMAT2 is an integral membrane protein that transports monoamines—particularly neurotransmitters such as dopamine, norepinephrine, serotonin, and histamine—from cellular cytosol into synaptic vesicles .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. As a VMAT2 inhibitor, it influences cell function by modulating neurotransmitter concentrations within the synaptic vesicles, thereby affecting cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with VMAT2, leading to the inhibition of this transporter. This inhibition prevents the transport of monoamine neurotransmitters into synaptic vesicles, altering neurotransmitter availability and thus impacting neurotransmission .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Carbonyl reductase in the liver forms two major active metabolites: α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ)

Metabolic Pathways

This compound is involved in metabolic pathways related to the metabolism of monoamine neurotransmitters. It interacts with enzymes such as carbonyl reductase in the liver, which metabolizes this compound into α-HTBZ and β-HTBZ .

Transport and Distribution

This compound is transported and distributed within cells and tissues via its interaction with VMAT2. This interaction influences its localization and accumulation within the cells .

Subcellular Localization

The subcellular localization of this compound is closely associated with VMAT2, which is typically located in the membrane of synaptic vesicles . The effects of this compound on its activity or function are determined by its interaction with VMAT2.

Preparation Methods

The synthesis of dihydrotetrabenazine involves several steps. One method includes the use of borane or various borane complexes to carry out three-dimensional selective reduction on tetrabenazine under low temperature. This method can produce different isomers of this compound, such as (2R, 3R, 11bR)-dihydrotetrabenazine and (2S, 3S, 11bS)-dihydrotetrabenazine . Another approach involves the use of biocatalysis, where ketoreductase enzymes are employed to enhance the diastereoselectivity of the synthesis process. This method has been successfully scaled up, achieving an isolated yield of 40.7% and a diastereoselectivity of 91.3% .

Chemical Reactions Analysis

Scientific Research Applications

Dihydrotetrabenazine has several scientific research applications, particularly in the field of neuroimaging. When labeled with positron-emitting isotopes, it serves as a PET radioligand for examining VMAT2 distribution in the brain. This is particularly useful in studying neurodegenerative diseases such as Parkinson’s disease, where VMAT2 density is significantly reduced . Additionally, this compound is used in the synthesis of chiral drug intermediates, leveraging biocatalysis to achieve high selectivity and yield .

Biological Activity

Dihydrotetrabenazine (DTBZ) is a compound primarily recognized for its role as a vesicular monoamine transporter 2 (VMAT2) inhibitor. This inhibition is significant in the context of treating movement disorders, particularly tardive dyskinesia (TD). The biological activity of DTBZ is characterized by its pharmacokinetics, structure-activity relationships, and clinical implications, which are explored in detail below.

DTBZ functions by inhibiting VMAT2, a protein responsible for transporting monoamines into synaptic vesicles. By blocking this transporter, DTBZ reduces the storage of neurotransmitters such as dopamine, serotonin, and norepinephrine, leading to decreased monoamine levels in the synaptic cleft. This mechanism is particularly relevant in conditions where excessive dopaminergic activity contributes to symptoms, such as TD.

Structure-Activity Relationship

Research indicates that various derivatives of DTBZ exhibit differing affinities for VMAT2. For instance, a study highlighted that certain analogs showed high binding affinity with an IC50 value of 5.13 nM for VMAT2 and effectively inhibited dopamine uptake in striatal synaptosomes . The stereochemistry of DTBZ also plays a crucial role in its biological activity. The (+)-α-dihydrotetrabenazine isomer has been shown to have significantly greater affinity for VMAT2 compared to its counterparts .

Pharmacokinetics

The pharmacokinetic profile of DTBZ reveals that it can cross the blood-brain barrier despite its polar nature. Studies have demonstrated that after administration, DTBZ concentrations in the brain are substantial enough to exert therapeutic effects . The half-life of DTBZ has been reported to be approximately 119.5 minutes, indicating a relatively quick metabolism which may necessitate frequent dosing for sustained effects .

Clinical Studies and Case Reports

Clinical investigations into the efficacy of DTBZ have primarily focused on its application in managing TD. A retrospective cohort study involving over 20,000 senior citizens found no significant difference in TD incidence between typical and atypical antipsychotics; however, risperidone was notably associated with higher TD risk . In another case series involving patients treated with clozapine, the relationship between DTBZ levels and depressive symptoms was analyzed, emphasizing the compound's relevance in broader neuropsychiatric contexts .

Data Tables

Parameter Value
Binding Affinity (IC50)5.13 nM for VMAT2
Dopamine Uptake InhibitionIC50 = 6.04 nM
Half-Life119.5 minutes
Brain Concentration Post-DosingSignificant levels observed

Research Findings

Recent studies have further elucidated the biological activity of DTBZ through various experimental models:

  • In Vitro Studies : Binding assays demonstrated that DTBZ derivatives could effectively inhibit VMAT2 activity, with some showing enhanced stability compared to traditional VMAT2 inhibitors .
  • In Vivo Studies : Animal models indicated that DTBZ administration led to significant reductions in spontaneous locomotor activity, reinforcing its potential therapeutic benefits in hyperkinetic disorders .
  • Biodistribution Studies : Research utilizing radiolabeled variants of DTBZ revealed high uptake in VMAT2-enriched regions of the brain, although some studies noted limitations regarding blood-brain barrier penetration .

Properties

IUPAC Name

9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQLWGNDNRARGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90956148
Record name 9,10-Dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol
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Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3466-75-9, 171598-74-6
Record name Dihydrotetrabenazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3466-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydrotetrabenazine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,10-Dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol
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Record name Reaction mass of (2RS,3RS,11bR)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol and (2S,3S,11bS)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol
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Q & A

Q1: What is Dihydrotetrabenazine (DTBZ)?

A1: this compound is a benzo[a]quinolizine derivative and an active metabolite of the drug tetrabenazine. It acts as a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2).

Q2: How does this compound interact with its target?

A2: DTBZ binds to VMAT2, a protein located on the membrane of synaptic vesicles in presynaptic neurons. [, , ] These vesicles are responsible for storing and releasing neurotransmitters like dopamine, norepinephrine, and serotonin. [, , ] By binding to VMAT2, DTBZ prevents the transport of these neurotransmitters into the vesicles, effectively reducing their storage and subsequent release into the synaptic cleft. [, , ]

Q3: What are the downstream effects of this compound's interaction with VMAT2?

A3: Inhibition of VMAT2 by DTBZ leads to a decrease in the vesicular stores of monoamines, ultimately resulting in a reduction of their release into the synapse. [, , , ] This depletion of monoamines in the synaptic cleft is believed to be responsible for DTBZ's therapeutic effects in movement disorders characterized by hyperkinetic movements. [, , ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of DTBZ is C19H27NO3. Its molecular weight is 317.42 g/mol.

Q5: Is there any information available on the spectroscopic data of this compound?

A5: While the provided abstracts do not offer detailed spectroscopic data, techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed to characterize DTBZ. [, , ]

Q6: Is there information regarding the performance and applications of this compound under various conditions?

A6: The provided research papers primarily focus on the biological activity and pharmacological properties of DTBZ rather than its material compatibility and stability under various environmental conditions.

Q7: Does this compound exhibit any catalytic properties?

A7: DTBZ is not known to possess catalytic properties. Its primary mechanism of action involves binding and inhibiting the VMAT2 transporter rather than catalyzing chemical reactions.

Q8: How does modifying the structure of this compound affect its activity?

A9: Modifying the structure of DTBZ can significantly impact its affinity for VMAT2 and, consequently, its potency and selectivity. [, ] For instance, the (+)-enantiomer of alpha-DTBZ demonstrates high affinity for VMAT2, while the (-)-enantiomer is inactive. [] This highlights the importance of stereochemistry in DTBZ's interaction with VMAT2. [, ] Furthermore, research on DTBZ analogs suggests that substitutions at specific positions can influence their binding affinity and selectivity for VMAT2 subtypes. []

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